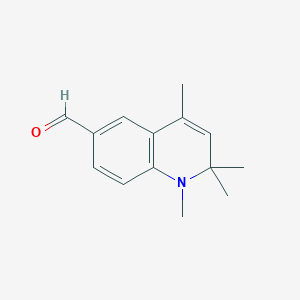

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde

Overview

Description

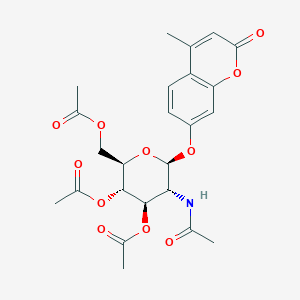

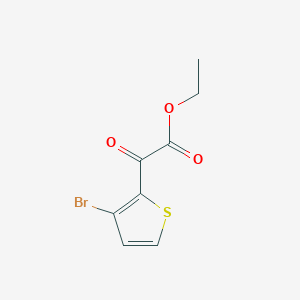

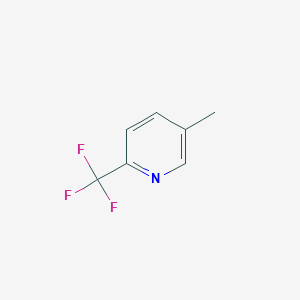

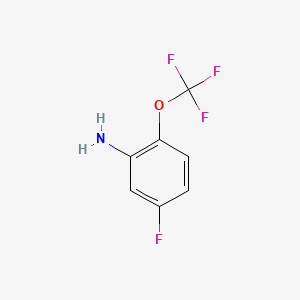

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C14H17NO . It contains a total of 33 atoms; 17 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The molecule contains a total of 34 bonds. There are 17 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aldehyde (aromatic), and 1 tertiary amine (aromatic) .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been achieved via a highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes . Another method involves the condensation of aniline with acetone to synthesize TMQ .Molecular Structure Analysis

The molecular structure of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde includes 1 aldehyde (aromatic), and 1 tertiary amine (aromatic). It also contains 2 six-membered rings and 1 ten-membered ring .Chemical Reactions Analysis

The mechanism of the photoinduced Markovnikov addition of methanol to the double bond of 2,2,4,6-tetramethyl-1,2-dihydroquinoline was studied by the flash photolysis technique over a wide range of acetic acid and KOH concentrations .Physical And Chemical Properties Analysis

The molecular weight of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is 215.29 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Antioxidant in Polymer Chemistry

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde: is utilized as an antioxidant in various polymers, particularly in styrene-butadiene and nitrile-butadiene rubbers and latexes . Its role is to prevent the oxidative degradation of polymers, which can lead to a loss of mechanical strength and flexibility. By inhibiting the formation of free radicals, this compound extends the life of rubber products and improves their resistance to weathering and heat aging.

Synthesis of Biologically Active Molecules

The compound serves as a key intermediate in the synthesis of biologically active molecules . Its structure is a part of many natural products and pharmaceuticals that exhibit antitumor and antibacterial properties. For instance, derivatives of this compound have been designed as anticancer agents that induce apoptosis and cell cycle arrest at the G2/M phase.

Food Industry

Though not directly used in food, derivatives of this compound, such as ethoxyquin, are used as preservatives in pet foods and some spices to prevent rancidity and color loss due to oxidation . The compound’s antioxidative properties could be harnessed in similar ways to maintain the quality of food products.

Organic Synthesis

The compound is involved in organic synthesis methods, particularly in highly diastereoselective synthesis processes . It can be used to construct complex organic molecules with high yields and excellent diastereoselectivities, which is crucial for the development of new pharmaceuticals and fine chemicals.

Mechanism of Action

Mode of Action

The mode of action of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde involves a photoinduced Markovnikov addition of methanol to the double bond of the compound . This reaction is facilitated by the flash photolysis technique over a wide range of acetic acid and KOH concentrations .

properties

IUPAC Name |

1,2,2,4-tetramethylquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-10-8-14(2,3)15(4)13-6-5-11(9-16)7-12(10)13/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUBWDXUKWCIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)C=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid](/img/structure/B1316941.png)

![3-[Ethyl(methyl)amino]propan-1-ol](/img/structure/B1316955.png)